

In-depth Technical Guide: 4,4-Dimethylpent-2-ynoic acid

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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

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CAS Number: 52418-50-5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding **4,4-Dimethylpent-2-ynoic acid**. Due to the limited availability of published data on this specific compound, this guide synthesizes known information and provides expert-informed projections on its properties, synthesis, and potential biological significance based on related chemical structures.

Physicochemical Properties

Quantitative experimental data for **4,4-Dimethylpent-2-ynoic acid** is scarce in publicly accessible literature. The following table summarizes the available information, primarily from computational predictions and supplier data.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem[1]
Molecular Weight	126.15 g/mol	PubChem[1]
IUPAC Name	4,4-dimethylpent-2-ynoic acid	PubChem[1]
Synonyms	tert-butylpropionic acid, 4,4-Dimethyl-2-pentynoic acid	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2]
Storage Temperature	4°C	Sigma-Aldrich[2]
SMILES	<chem>CC(C)(C)C#CC(=O)O</chem>	PubChem[1]
InChI Key	NAQCQFVKNLZQHE-UHFFFAOYSA-N	PubChem[1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the reviewed literature.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4,4-Dimethylpent-2-ynoic acid** has been found in the public domain. A general experimental workflow for the characterization of such a compound is outlined in section 5.

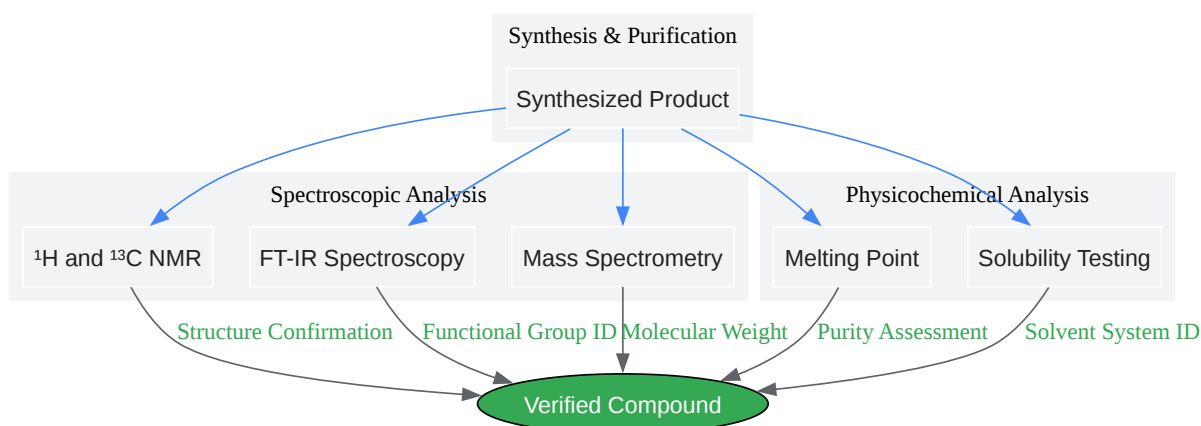
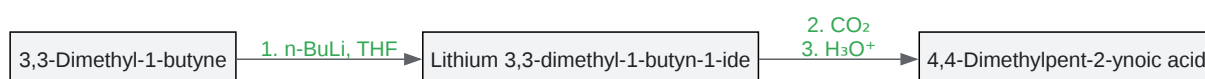
Synthesis and Reactivity

Proposed Synthetic Route

A specific, experimentally validated synthesis for **4,4-Dimethylpent-2-ynoic acid** is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of acetylenic carboxylic acids. A common method involves the carboxylation of a terminal alkyne.

The proposed two-step synthesis would start from the commercially available 3,3-dimethyl-1-butyne.

- Deprotonation: The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding acetylide.
- Carboxylation: The acetylide anion is then reacted with carbon dioxide (CO₂), either as a gas or in solid form (dry ice), followed by an acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, **4,4-dimethylpent-2-ynoic acid**.



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References

- 1. 4,4-Dimethylpent-2-ynoic acid | C₇H₁₀O₂ | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethylpent-2-ynoic acid | 52418-50-5 [sigmaaldrich.com]
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